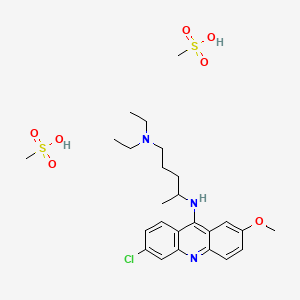
Quinacrine methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinacrine methanesulfonate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Quinacrine methanesulfonate has demonstrated significant anticancer activity across various cancer cell lines:
- Mechanism of Action : Studies indicate that quinacrine inhibits topoisomerase activity, leading to increased DNA damage and apoptosis in cancer cells. It also modulates apoptotic pathways by activating pro-apoptotic markers while suppressing anti-apoptotic factors .
-
Case Studies :
- In breast cancer cell lines (MCF-7 and MDA-MB-231), quinacrine treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as Bax and PARP cleavage .
- A study highlighted that quinacrine could enhance the sensitivity of cancer cells to other chemotherapeutic agents, suggesting potential for combination therapies .
Data Table: Anticancer Efficacy of this compound
Infectious Disease Treatment
This compound has been effectively used to treat various infectious diseases:
- Giardiasis : It serves as an alternative treatment for giardiasis, particularly in cases resistant to standard therapies like metronidazole. Quinacrine's mechanism involves disrupting the metabolic processes of the Giardia parasite .
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against several pathogens, making it a valuable tool in treating infections where conventional antibiotics fail .
Data Table: Applications in Infectious Diseases
Cell Biology Research
This compound is widely utilized in laboratory settings for its fluorescent properties:
- Chromosome Staining : It is employed in Q-banding techniques to visualize chromosomes during cytogenetic studies, aiding in genetic mapping and analysis .
- Cell Cycle Studies : Researchers utilize quinacrine to investigate cell cycle dynamics due to its effects on DNA replication and repair mechanisms .
Data Table: Laboratory Applications
Safety and Toxicity Considerations
While this compound has promising applications, it is essential to consider its safety profile:
Eigenschaften
CAS-Nummer |
316-05-2 |
|---|---|
Molekularformel |
C25H38ClN8O7S2 |
Molekulargewicht |
592.2 g/mol |
IUPAC-Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;methanesulfonic acid |
InChI |
InChI=1S/C23H30ClN3O.2CH4O3S/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;2*1-5(2,3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H3,(H,2,3,4) |
InChI-Schlüssel |
BSSDNUXUOKRRHO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CS(=O)(=O)O.CS(=O)(=O)O |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CS(=O)(=O)O.CS(=O)(=O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
316-05-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
83-89-6 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Mepacrine dimethanesulfonate salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















